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Compound of Interest

Compound Name: CAY10580

Cat. No.: B593249 Get Quote

This guide provides a detailed comparison of the in vitro and in vivo pharmacological activity of

CAY10580, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist. The information

presented is intended for researchers, scientists, and professionals in the field of drug

development to facilitate an objective evaluation of CAY10580 against alternative compounds.

Overview of CAY10580
CAY10580 is a synthetic analog of PGE2 designed to selectively activate the EP4 receptor, a

G-protein coupled receptor.[1][2] Activation of the EP4 receptor leads to the stimulation of

adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate

(cAMP), a critical second messenger involved in numerous physiological processes.[2] Due to

its role in various biological functions, including inflammation, cholesterol metabolism, and fluid

balance, the EP4 receptor is a significant target for therapeutic intervention.[3][4][5]

In Vitro Activity of CAY10580
The in vitro activity of CAY10580 is characterized by its high potency and selectivity for the EP4

receptor.

Receptor Binding and Functional Assay Data
The following table summarizes the binding affinity (Ki) of CAY10580 for various prostanoid

receptors and its functional potency in cell-based assays.
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Parameter CAY10580
Prostaglandin E2
(PGE2)

CAY10598

EP4 Binding Affinity

(Ki)
35 nM[1] Endogenous Ligand Selective Agonist[4][5]

EP1 Binding Affinity

(Ki)
3,000 nM[1] Non-selective Not specified

EP2 Binding Affinity

(Ki)
2,000 nM[1] Non-selective Not specified

EP3 Binding Affinity

(Ki)
>3,000 nM[1] Non-selective Not specified

Functional Activity
Stimulates cAMP

formation[2]

Stimulates cAMP (via

EP2/EP4)

Mimics PGE2

actions[5]

Cell-Based Assay

(MDCK cells)

Increases AQP2

abundance (100-

10,000 nM)[3][6]

Increases AQP2

abundance[7]
Not specified

Signaling Pathway of CAY10580
The activation of the EP4 receptor by CAY10580 initiates a well-defined signaling cascade, as

illustrated in the diagram below.
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Caption: CAY10580 signaling pathway via the EP4 receptor.

Experimental Protocol: In Vitro cAMP Assay
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This protocol describes a typical method for quantifying the effect of CAY10580 on intracellular

cAMP levels.

Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably expressing the

human EP4 receptor in a suitable medium.

Cell Plating: Plate the cells in 96-well plates and grow to confluence.

Compound Treatment: Replace the medium with serum-free medium containing various

concentrations of CAY10580 or a vehicle control. Incubate for 30 minutes at 37°C.[8]

Cell Lysis: Aspirate the medium and lyse the cells using the buffer provided in a commercial

cAMP enzyme-linked immunosorbent assay (ELISA) kit.[8]

cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using

the ELISA kit according to the manufacturer's instructions.[8]

Data Analysis: Plot the cAMP concentration against the log of the CAY10580 concentration

to determine the EC50 value.

In Vivo Activity of CAY10580
The in vivo effects of CAY10580 have been demonstrated in various animal models, correlating

with its in vitro mechanism of action.

Summary of In Vivo Studies
The following table summarizes key findings from in vivo studies investigating the activity of

CAY10580.
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Therapeutic Area Animal Model CAY10580 Dosage Key Findings

Hypercholesterolemia High-fat diet-fed mice
200 µg/kg/day, i.p., for

3 weeks

Prevented diet-

induced

hypercholesterolemia;

reduced total

cholesterol by 28.5%.

[3][4]

Inflammation High-fat diet-fed mice 200 µg/kg for 6 weeks

Reduced inflammatory

chemokine (IP-10,

MIP-1α) mRNA levels

in adipose tissue.[4][5]

Nephrogenic Diabetes

Insipidus
Mouse model Not specified

Alleviates symptoms

by increasing

aquaporin-2 (AQP2)

abundance.[3][4]

Experimental Protocol: Diet-Induced
Hypercholesterolemia Model
This protocol outlines a common procedure for evaluating the effect of CAY10580 on

cholesterol levels in mice.

Animal Model: Use male C57BL/6 mice.

Diet: Feed the mice a high-fat diet to induce hypercholesterolemia.

Compound Administration: Administer CAY10580 intraperitoneally (i.p.) at a dose of 200

µg/kg body weight daily for three weeks. A vehicle control group should be included.[3]

Sample Collection: At the end of the treatment period, collect blood samples for plasma

analysis.

Biochemical Analysis: Measure total plasma cholesterol levels using a commercial enzymatic

assay kit.
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Data Analysis: Compare the mean total cholesterol levels between the CAY10580-treated

group and the vehicle-treated group using appropriate statistical tests.

In Vitro to In Vivo Correlation (IVIVC)
The observed in vivo effects of CAY10580 are a direct consequence of its in vitro activity as a

selective EP4 receptor agonist. The stimulation of the EP4 receptor and subsequent increase

in cAMP in target tissues drive the physiological responses seen in animal models. For

example:

In Hypercholesterolemia: EP4 activation in the liver enhances bile acid synthesis and

excretion, providing a mechanism for cholesterol disposal.[3][4]

In Inflammation: In adipose tissue, EP4 signaling attenuates the production of pro-

inflammatory chemokines.[5]

In Kidney Function: In renal collecting duct cells, EP4 agonism increases the expression of

AQP2 water channels, promoting water reabsorption.[3][7]

Experimental Workflow for IVIVC
The diagram below illustrates a typical workflow for establishing an in vitro to in vivo correlation

for a compound like CAY10580.
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Caption: Workflow for establishing in vitro to in vivo correlation.

Conclusion
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CAY10580 demonstrates a clear and predictable correlation between its in vitro activity as a

potent and selective EP4 receptor agonist and its observed in vivo efficacy in preclinical models

of hypercholesterolemia, inflammation, and nephrogenic diabetes insipidus. Its well-defined

mechanism of action and demonstrated in vivo effects make it a valuable tool for studying EP4

receptor biology and a potential lead compound for the development of novel therapeutics. This

guide provides the necessary data and protocols for researchers to objectively assess its utility

in their specific research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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